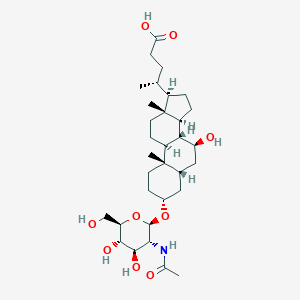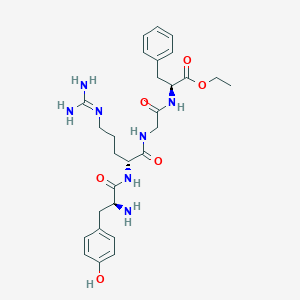
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester (YRGPE) is a peptide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide is synthesized through a well-established method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
作用机制
The mechanism of action of Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. By inhibiting the production of ROS, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester may help to protect cells and tissues from oxidative stress. Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has also been shown to have anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has been shown to improve cognitive function in animal models of Alzheimer's disease and stroke.
实验室实验的优点和局限性
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has several advantages for lab experiments. It is stable and easy to handle. It is also relatively inexpensive compared to other peptides. However, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. In addition, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester can be degraded by proteolytic enzymes, which can affect its activity.
未来方向
There are several future directions for research on Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester. One area of research is the development of Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester analogs with improved solubility and stability. Another area of research is the investigation of the potential use of Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester in the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester and its potential use in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester is a peptide derivative that has potential therapeutic applications in the treatment of various diseases. It is synthesized through a solid-phase peptide synthesis method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. While there are still many questions to be answered about Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester, its potential for therapeutic use makes it an exciting area of research for the future.
合成方法
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester is synthesized through a solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a resin-bound peptide chain. The amino acids are protected by different chemical groups to prevent unwanted reactions during the synthesis process. After the peptide chain is synthesized, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained as a white powder.
科学研究应用
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke. In addition, Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester has been shown to have anti-tumor properties and may have potential in cancer therapy.
属性
CAS 编号 |
117062-52-9 |
|---|---|
产品名称 |
Tyrosyl-arginyl-glycyl-phenylalanine ethyl ester |
分子式 |
C28H39N7O6 |
分子量 |
569.7 g/mol |
IUPAC 名称 |
ethyl (2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C28H39N7O6/c1-2-41-27(40)23(16-18-7-4-3-5-8-18)34-24(37)17-33-26(39)22(9-6-14-32-28(30)31)35-25(38)21(29)15-19-10-12-20(36)13-11-19/h3-5,7-8,10-13,21-23,36H,2,6,9,14-17,29H2,1H3,(H,33,39)(H,34,37)(H,35,38)(H4,30,31,32)/t21-,22+,23-/m0/s1 |
InChI 键 |
DOLAHRVYTBNXSN-ZRBLBEILSA-N |
手性 SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
规范 SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
序列 |
YRGF |
同义词 |
Tyr-Arg-Gly-Phe-OEt tyrosyl-arginyl-glycyl-phenylalanine ethyl este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



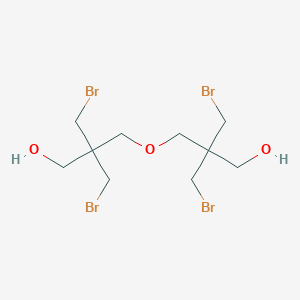
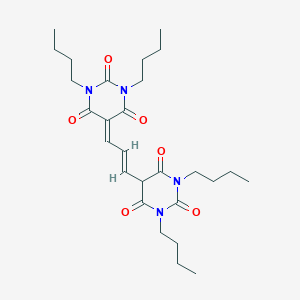
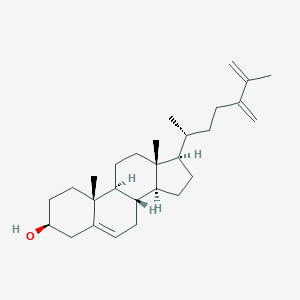


![(3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B218419.png)
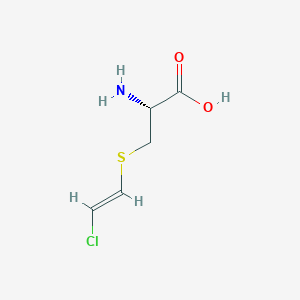
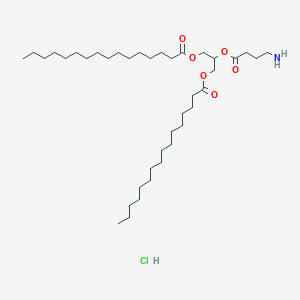
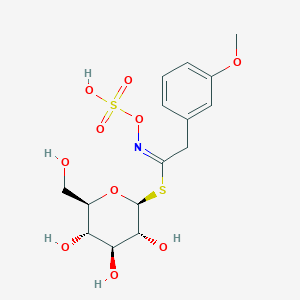
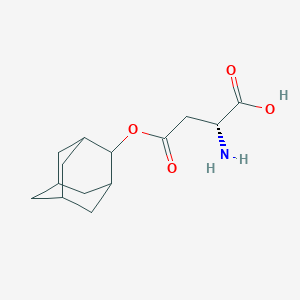

![(2R,3R,4R,5R,6R)-6-[(1R,2R)-2-[(3S,10R,13S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1,2-dihydroxypropyl]-2,4-dimethyl-2-piperidin-3-yloxyoxane-3,4,5-triol](/img/structure/B218466.png)
